Cas no 349397-71-3 (Benzamide, N-(4-bromo-2-methylphenyl)-)

Benzamide, N-(4-bromo-2-methylphenyl)- structure
349397-71-3 structure
Product Name:Benzamide, N-(4-bromo-2-methylphenyl)-
CAS No:349397-71-3
MF:C14H12BrNO
MW:290.15518283844
CID:1466975
PubChem ID:669106
Update Time:2025-04-20

Benzamide, N-(4-bromo-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(4-bromo-2-methylphenyl)-
    • VLKRDTSTHRJSPQ-UHFFFAOYSA-N
    • STK000018
    • BIM-0009566.P001
    • CS-0323426
    • 6R-0308
    • DA-06557
    • SCHEMBL15789123
    • CBMicro_009320
    • AO-548/11634982
    • SMSF0006011
    • AKOS000187342
    • CB12428
    • N-(4-bromo-2-methylphenyl)benzamide
    • 349397-71-3
    • Inchi: 1S/C14H12BrNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
    • InChI Key: VLKRDTSTHRJSPQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 289.01026
  • Monoisotopic Mass: 289.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

Benzamide, N-(4-bromo-2-methylphenyl)- Pricemore >>

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